molecular formula C27H32N4O B4060164 4-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide

4-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide

Cat. No. B4060164
M. Wt: 428.6 g/mol
InChI Key: YUPRMNJIXMRKIW-RIYZIHGNSA-N
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Description

4-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide is a useful research compound. Its molecular formula is C27H32N4O and its molecular weight is 428.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide is 428.25761166 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Supramolecular Motifs

One area of research involves the structural characterization of analogues of the compound , such as fentanyl analogues. Studies like those conducted by Jimeno et al. (2003) have focused on characterizing the oxalate salts and free bases of fentanyl and related compounds using techniques like 1H- and 13C-NMR spectroscopy and X-ray crystallography. These efforts aim to understand the molecular structure and the supramolecular motifs formed through specific interactions, such as C(phenyl)-H⋯π contacts, which could have implications for designing molecules with tailored properties for various applications (Jimeno et al., 2003).

Synthesis and Gastric Acid Antisecretory Activity

Another research direction involves synthesizing and testing related compounds for their potential medical applications beyond pain management. For instance, compounds designed for gastric acid antisecretory activity, as explored by Ueda et al. (1991), demonstrate the versatility of this chemical framework. Such studies delve into the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides and their effect on histamine-induced gastric acid secretion in rats, showcasing the broader pharmacological potential of these compounds (Ueda et al., 1991).

Inhibitory Potential Against Tyrosinase and Melanin Production

Research by Raza et al. (2019) illustrates the synthetic approach to creating N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides for inhibiting tyrosinase and melanin production. These studies not only provide insights into the molecular design for targeting specific biological pathways but also open avenues for developing treatments for conditions like hyperpigmentation, highlighting the compound's potential in dermatological applications (Raza et al., 2019).

properties

IUPAC Name

4-phenyl-N-[2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O/c32-27(15-7-13-23-9-3-1-4-10-23)29-26-16-19-28-31(26)25-17-21-30(22-18-25)20-8-14-24-11-5-2-6-12-24/h1-6,8-12,14,16,19,25H,7,13,15,17-18,20-22H2,(H,29,32)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPRMNJIXMRKIW-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide
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4-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide
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4-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide
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4-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide
Reactant of Route 5
4-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide
Reactant of Route 6
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4-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.